Partial Agonist Efficacy at α7 nAChRs
DMXB-A (GTS-21) is a partial agonist at α7 nAChRs, with an Emax value of less than 10% of the maximal response elicited by the full agonist acetylcholine (ACh) in both rat and human α7 nAChR preparations . This partial agonism is in contrast to nicotine, which is a full agonist at α7 nAChRs, and other α7-selective agonists like PNU-282987, which are also characterized as potent, full agonists [1][2]. The limited intrinsic efficacy of DMXB-A may confer therapeutic advantages by reducing receptor desensitization, a phenomenon that can limit the efficacy of full agonists.
| Evidence Dimension | α7 nAChR Intrinsic Efficacy (Emax) |
|---|---|
| Target Compound Data | Emax <10% of ACh response |
| Comparator Or Baseline | Acetylcholine (ACh): Emax = 100% (full agonist); PNU-282987: Full agonist |
| Quantified Difference | ≥10-fold lower maximal efficacy compared to ACh |
| Conditions | Recombinant human α7 nAChRs expressed in Xenopus oocytes (Stokes et al., 2004); Rat α7 nAChRs (TargetMol data) |
Why This Matters
Partial agonism is a key mechanistic differentiator for reducing receptor desensitization and potentially improving the therapeutic window for chronic dosing.
- [1] Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222. doi:10.1124/jpet.104.075317 View Source
- [2] Selleck Chemicals. PNU-282987 Data Sheet. Retrieved from https://www.selleck.cn/datasheet/pnu-282987--S072001-DataSheet.html View Source
